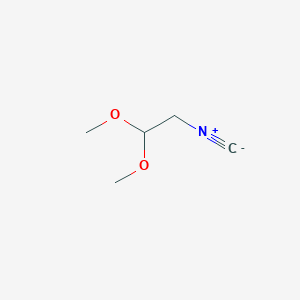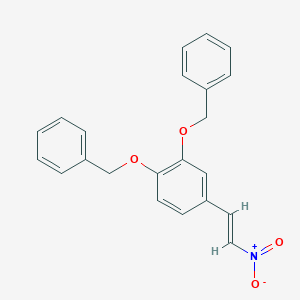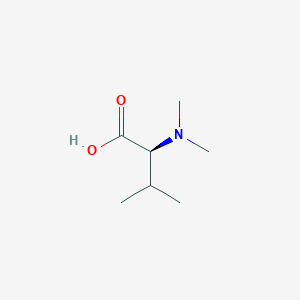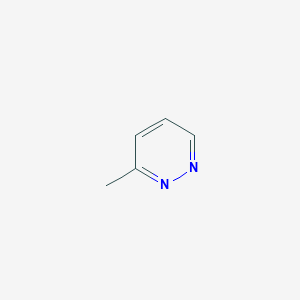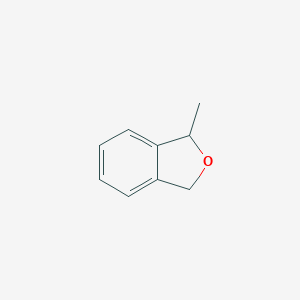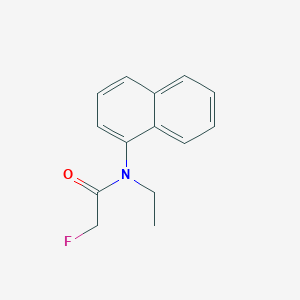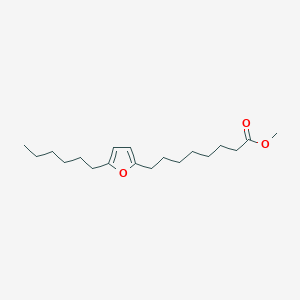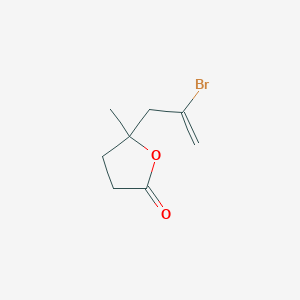
5-(2-Bromoprop-2-en-1-yl)-5-methyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Bromoprop-2-en-1-yl)-5-methyloxolan-2-one, also known as BrOP or 2-Bromo-4'-methylacrylic acid γ-lactone, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a lactone derivative that contains a bromine atom and a double bond, making it an important intermediate in organic synthesis. In
Applications De Recherche Scientifique
5-(2-Bromoprop-2-en-1-yl)-5-methyloxolan-2-one has been extensively studied for its potential applications in various fields, including organic synthesis, drug discovery, and material science. This compound has been used as a key intermediate in the synthesis of various natural products, such as macrolides, and as a building block for the preparation of functionalized polymers and materials. Moreover, 5-(2-Bromoprop-2-en-1-yl)-5-methyloxolan-2-one has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Mécanisme D'action
The mechanism of action of 5-(2-Bromoprop-2-en-1-yl)-5-methyloxolan-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that play crucial roles in disease development and progression. For instance, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in various cancers and contributes to tumor growth and metastasis. Additionally, 5-(2-Bromoprop-2-en-1-yl)-5-methyloxolan-2-one has been found to inhibit the activity of matrix metalloproteinases (MMPs), a family of enzymes that degrade extracellular matrix proteins and contribute to tissue remodeling and inflammation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-(2-Bromoprop-2-en-1-yl)-5-methyloxolan-2-one depend on the specific target and pathway affected by the compound. In general, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. For example, 5-(2-Bromoprop-2-en-1-yl)-5-methyloxolan-2-one has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to induce apoptosis in cancer cells. Additionally, this compound has been shown to possess antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(2-Bromoprop-2-en-1-yl)-5-methyloxolan-2-one in lab experiments include its high reactivity, selectivity, and versatility as a building block for the synthesis of various compounds. However, the limitations of using this compound include its potential toxicity and instability under certain conditions, which may require special handling and storage procedures.
Orientations Futures
There are several future directions for the research and development of 5-(2-Bromoprop-2-en-1-yl)-5-methyloxolan-2-one. These include:
1. Further investigation of the mechanism of action and specific targets of this compound in different disease models.
2. Development of more efficient and environmentally friendly synthesis methods for the production of this compound.
3. Exploration of the potential applications of this compound in material science, such as the preparation of functionalized polymers and materials.
4. Identification of new derivatives and analogs of 5-(2-Bromoprop-2-en-1-yl)-5-methyloxolan-2-one with improved potency and selectivity for specific targets.
5. Evaluation of the pharmacokinetics and safety profile of this compound in preclinical and clinical studies.
In conclusion, 5-(2-Bromoprop-2-en-1-yl)-5-methyloxolan-2-one is a versatile and important compound that has potential applications in various fields, including organic synthesis, drug discovery, and material science. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are areas of active research and development. Further studies are needed to fully understand the potential of this compound and its derivatives for various applications.
Méthodes De Synthèse
The synthesis of 5-(2-Bromoprop-2-en-1-yl)-5-methyloxolan-2-one can be achieved through several methods, including the reaction of 2-bromo-4-methylacrylic acid with γ-butyrolactone, the reaction of 2-bromo-4-methylacrylic acid with ethylene glycol, and the reaction of 2-bromo-4-methylacrylic acid with 1,4-dioxane. However, the most common and efficient method involves the reaction of 2-bromo-4-methylacrylic acid with γ-butyrolactone in the presence of a base catalyst, such as potassium carbonate or sodium hydroxide. The reaction occurs through a nucleophilic substitution mechanism, resulting in the formation of 5-(2-Bromoprop-2-en-1-yl)-5-methyloxolan-2-one as the final product.
Propriétés
Numéro CAS |
138416-14-5 |
|---|---|
Nom du produit |
5-(2-Bromoprop-2-en-1-yl)-5-methyloxolan-2-one |
Formule moléculaire |
C8H11BrO2 |
Poids moléculaire |
219.08 g/mol |
Nom IUPAC |
5-(2-bromoprop-2-enyl)-5-methyloxolan-2-one |
InChI |
InChI=1S/C8H11BrO2/c1-6(9)5-8(2)4-3-7(10)11-8/h1,3-5H2,2H3 |
Clé InChI |
XQUIWYUFVUWIFH-UHFFFAOYSA-N |
SMILES |
CC1(CCC(=O)O1)CC(=C)Br |
SMILES canonique |
CC1(CCC(=O)O1)CC(=C)Br |
Synonymes |
4-(2-Bromo-2-propenyl)-4-methyl-gamma-butyrolactone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



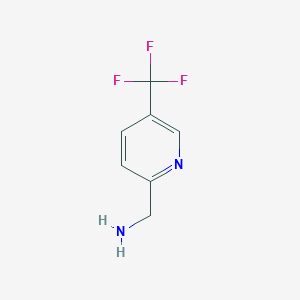
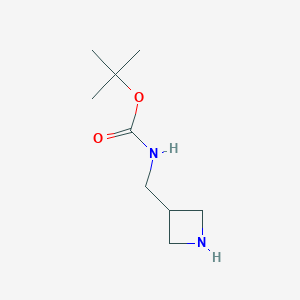

![Dispiro[5.2.5.2]hexadecan-7-one](/img/structure/B156676.png)
![(6aR)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran](/img/structure/B156677.png)
